DZNep

B-cell lymphoma apoptosis EZH2 inhibitor comparison

Procure DZNep (3-Deazaneplanocin A) for its unique mechanism: it inhibits S-adenosyl-L-homocysteine hydrolase (AHCY), causing SAH accumulation and global suppression of SAM-dependent methyltransferases, including EZH2. This broader epigenetic disruption induces rapid apoptosis in B-cell lymphoma models and kills chondrosarcoma cells where direct EZH2 catalytic inhibitors (e.g., EPZ-6438) fail. For in vivo studies, liposomal encapsulation (L-DZNep) is critical to overcome rapid clearance (t1/2 extended from 1.1 h to 8.0 h). Select DZNep when experimental objectives demand broad methylation disruption or when EZH2-selective inhibition is insufficient.

Molecular Formula C12H14N4O3
Molecular Weight 262.26 g/mol
Cat. No. B13387696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDZNep
Molecular FormulaC12H14N4O3
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N
InChIInChI=1S/C12H14N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14)
InChIKeyOMKHWTRUYNAGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DZNep (3-Deazaneplanocin A): A Global Methylation Inhibitor with Dual AHCY/EZH2 Mechanism for Broad-Spectrum Epigenetic Research Applications


DZNep (3-Deazaneplanocin A) is a cyclopentenyl analog of 3-deazaadenosine that functions as a potent inhibitor of S-adenosyl-L-homocysteine hydrolase (AHCY), leading to the indirect depletion of the polycomb repressive complex 2 (PRC2) component EZH2 and subsequent global reduction in histone methylation, particularly H3K27me3 [1][2]. Unlike direct catalytic site inhibitors of EZH2 (e.g., EPZ-6438, GSK126), DZNep's primary mechanism involves disruption of cellular methylation potential via SAH accumulation, resulting in a broader epigenetic impact that extends beyond EZH2 inhibition [3].

Why DZNep Cannot Be Replaced by Direct EZH2 Catalytic Inhibitors: A Mechanistic Divergence with Functional Consequences


Generic substitution of DZNep with direct EZH2 catalytic inhibitors (e.g., EPZ-6438/Tazemetostat, GSK126, UNC1999) is not scientifically justified due to fundamentally distinct mechanisms of action. DZNep acts upstream by inhibiting AHCY, leading to accumulation of S-adenosylhomocysteine (SAH) and a decreased SAM:SAH ratio, which globally suppresses all SAM-dependent methyltransferases [1]. In contrast, EPZ-6438 and GSK126 are SAM-competitive inhibitors that selectively target the EZH2 catalytic pocket with nanomolar potency but spare other methyltransferases [2]. This mechanistic divergence translates into differential cellular outcomes: in chondrosarcoma models, GSK126 and EPZ-6438 reduced H3K27me3 without inducing cell death, whereas DZNep triggered apoptosis independent of EZH2 activity [3]. Furthermore, DZNep induces significantly stronger apoptosis in B-cell lymphoma lines at lower concentrations and shorter exposure times compared to EPZ-6438 [4]. Therefore, selecting DZNep over direct EZH2 inhibitors is essential when experimental objectives require broad methylation disruption or when EZH2 catalytic inhibition alone proves insufficient.

DZNep vs. Direct EZH2 Inhibitors: Quantitative Head-to-Head Comparison Data for Procurement Decisions


Apoptosis Induction in B-Cell Lymphoma: DZNep Outperforms EPZ-6438 at Lower Concentrations and Shorter Times

In a direct head-to-head study of Burkitt lymphoma and diffuse large B-cell lymphoma (DLBCL) cell lines, DZNep induced significantly stronger apoptosis compared to the direct EZH2 inhibitor EPZ-6438. DZNep achieved this superior pro-apoptotic effect at lower concentrations and within a shorter treatment duration [1].

B-cell lymphoma apoptosis EZH2 inhibitor comparison

EZH2-Independent Antitumor Activity in Chondrosarcoma: DZNep Induces Apoptosis Where GSK126 and EPZ-6438 Fail

In chondrosarcoma cell lines and primary cultures, DZNep induced significant apoptosis both in vitro and in vivo. In contrast, treatment with the direct EZH2 catalytic inhibitors GSK126 and EPZ-6438 reduced H3K27me3 levels but failed to trigger cell death, demonstrating that EZH2 catalytic inhibition alone is insufficient for antitumor activity in this model [1].

chondrosarcoma EZH2-independent apoptosis

Mechanistic Divergence: DZNep Reduces SAM:SAH Ratio While EPZ-6438 and GSK126 Do Not Alter Methylation Potential

DZNep inhibits S-adenosyl-L-homocysteine hydrolase (AHCY), causing SAH accumulation and a decreased SAM:SAH ratio, an indicator of global cellular methylation potential. In contrast, EPZ-6438 and GSK126 are SAM-competitive inhibitors that bind the EZH2 catalytic site without altering the SAM:SAH ratio [1][2].

methylation potential SAM:SAH ratio mechanism of action

Broader Cancer Spectrum Activity: DZNep Effective in Epithelial Tumors Unlike GSK126 and EPZ005687

Preclinical studies indicate that DZNep exerts potent anti-proliferative and pro-apoptotic effects across a broad spectrum of carcinomas, including lung, kidney, leukemia, and prostate cancers. In contrast, the more specific EZH2 inhibitors EPZ005687 and GSK126 demonstrated anticancer activity primarily in B-cell lymphomas but rarely in epithelial tumors [1].

broad-spectrum epithelial tumors EZH2 inhibitor selectivity

Liposomal Formulation Dramatically Improves DZNep Pharmacokinetics: 138-Fold AUC Increase and 7.3-Fold Half-Life Extension

Encapsulation of DZNep in pegylated unilamellar liposomes (L-DZNep) significantly enhances its pharmacokinetic profile compared to free drug. In Sprague-Dawley rats, L-DZNep reduced plasma clearance by 99.3%, increased elimination half-life from 1.1 hours to 8.0 hours, and elevated the area under the plasma concentration curve (AUC) by 138-fold [1].

pharmacokinetics liposomal formulation drug delivery

Combination Formulation Patent Enables 80% Dose Reduction of DZNep While Maintaining Efficacy

A patented composite formulation combining DZNep with a compound of Formula I (a HOTAIR-targeting agent) demonstrates that DZNep dosage can be reduced by 4/5 (80%) while preserving pharmaceutical effectiveness in tumor treatment applications [1].

combination therapy dose reduction composite formulation

DZNep Application Scenarios: Where This Compound Provides Irreplaceable Research Value


B-Cell Lymphoma Apoptosis Studies Requiring Robust and Rapid Cell Death Induction

DZNep is the preferred agent for investigators studying apoptosis in B-cell lymphoma models (including Burkitt lymphoma and DLBCL) where rapid and potent cell death is required. As demonstrated in direct head-to-head comparisons, DZNep induces significantly stronger apoptosis than the clinically advanced EZH2 inhibitor EPZ-6438, achieving superior effects at lower concentrations and shorter treatment durations [1]. This makes DZNep ideal for short-term viability assays, combination screening with other agents, and studies where compound cost-per-experiment is a consideration.

Chondrosarcoma and EZH2-Independent Cancer Models

DZNep is uniquely valuable for researchers investigating chondrosarcoma or other tumor types where EZH2 catalytic activity is not the primary oncogenic driver. Direct EZH2 inhibitors (GSK126, EPZ-6438) fail to induce apoptosis in chondrosarcoma cells despite reducing H3K27me3, whereas DZNep triggers cell death through EZH2-independent mechanisms involving EGFR downregulation and SAH accumulation [2]. Investigators exploring AHCY inhibition or SAH-mediated pathways should specifically select DZNep.

Broad-Spectrum Epigenetic Modulation and Global Methylation Studies

For experiments requiring global inhibition of SAM-dependent methyltransferases rather than EZH2-selective targeting, DZNep is the appropriate tool. Unlike SAM-competitive EZH2 inhibitors (GSK126, EPZ-6438, UNC1999) that spare other methyltransferases, DZNep's AHCY inhibition reduces the SAM:SAH ratio, affecting multiple methyltransferases including DNMT1 and SETDB1 [3][4]. This broader epigenetic footprint is essential for studies of methylation potential, thermal stability proteomics, or when screening for methylation-dependent phenotypes.

In Vivo Studies Requiring Extended Systemic Exposure via Liposomal Formulation

Investigators planning in vivo efficacy studies should specifically procure or formulate DZNep in pegylated liposomes (L-DZNep) to overcome the compound's rapid clearance (t1/2 = 1.1 h for free drug). Liposomal encapsulation extends half-life to 8.0 hours and increases AUC by 138-fold [5]. This formulation is critical for achieving sustained target engagement in animal models of solid tumors, particularly lung, prostate, and kidney cancers where DZNep has demonstrated preclinical efficacy [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for DZNep

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.